molecular formula C20H22N4O B2835324 2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide CAS No. 863020-06-8

2-cyclohexyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)acetamide

Cat. No.: B2835324
CAS No.: 863020-06-8
M. Wt: 334.423
InChI Key: JQYYVZZZBIKEGD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It’s worth noting that imidazopyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazole ring fused to a pyridine ring, which is a common structure in imidazopyridines .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : A study by Domingo et al. (2006) highlights the formation of imidazo[1,2-c]pyrimidines through intramolecular Michael addition, indicating the reactivity and potential synthetic utility of related compounds in creating heterocyclic structures which are prevalent in many bioactive molecules (Domingo, Sáez, Palmucci, Sepúlveda-Arques, & González-Rosende, 2006).

Biological Applications

Antimicrobial Activity : A study by Ch (2022) demonstrates the antimicrobial action of compounds structurally related to the specified molecule, underscoring their potential in developing new antimicrobial agents (Ch, 2022).

Corrosion Inhibition : Research by Yıldırım and Cetin (2008) into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives suggests that structurally similar compounds can act as effective corrosion inhibitors, highlighting their application in protecting materials from degradation (Yıldırım & Cetin, 2008).

Medicinal Chemistry and Drug Design

Drug Development and Functionalization : Goel, Luxami, and Paul (2015) discuss the synthesis and functionalization of imidazo[1,2-a]pyrimidines, a category encompassing compounds with the specified structure, emphasizing their significance in medicinal chemistry for the development of therapeutics and chemical probes (Goel, Luxami, & Paul, 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications, given the interest in imidazopyridines in medicinal chemistry . Additionally, further studies could explore the synthesis of this compound using different methodologies and its functionalization at various positions .

Properties

IUPAC Name

2-cyclohexyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)18-14-24-11-5-10-21-20(24)23-18/h4-5,8-11,13-15H,1-3,6-7,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVZZZBIKEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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